tert-Butyl 4-chloroindoline-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-chloro-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-6H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZWXOORWPDVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735837 | |
| Record name | tert-Butyl 4-chloro-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337533-80-8 | |
| Record name | tert-Butyl 4-chloro-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-chloroindoline-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-chloroindoline.
Protection of the Indoline Nitrogen: The indoline nitrogen is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Formation of the Carboxylate Group: The protected indoline is then subjected to carboxylation reactions to introduce the carboxylate group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-chloroindoline-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The indoline ring can undergo oxidation to form indole derivatives or reduction to form more saturated compounds.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted indoline derivatives.
Oxidation: Indole derivatives.
Reduction: Saturated indoline derivatives.
Hydrolysis: Free amine and tert-butanol.
Scientific Research Applications
tert-Butyl 4-chloroindoline-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-chloroindoline-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of tert-butyl 4-chloroindoline-1-carboxylate, highlighting differences in substituents, molecular properties, and applications:
Key Structural and Functional Differences
Core Structure :
- Indoline vs. Indole : Indoline derivatives (saturated nitrogen ring) exhibit greater conformational flexibility and reduced aromaticity compared to indole analogs (aromatic core). This impacts binding affinity in drug-target interactions .
- Substituent Position : Chlorine at the 4-position (as in the target compound) vs. 6-hydroxyl in tert-butyl 6-hydroxyindoline-1-carboxylate alters electronic properties and metabolic stability .
Functional Groups: Hydroxymethyl (): Enhances solubility in polar solvents (e.g., methanol) but may reduce membrane permeability compared to chloro or methyl groups. Boronate Ester (): Enables participation in cross-coupling reactions, a critical feature for synthesizing biaryl structures in pharmaceuticals .
Physicochemical Properties :
- Polarity : Hydroxyl and hydroxymethyl groups increase topological polar surface area (TPSA), affecting GI absorption and BBB permeability (e.g., tert-butyl 6-hydroxyindoline-1-carboxylate has higher TPSA than chloro analogs) .
- Stability : Chlorine substituents generally enhance stability against oxidative degradation compared to hydroxyl or amine groups .
Applications :
- Medical Intermediates : Chloro-substituted derivatives (e.g., ) are preferred for their balance of reactivity and stability in multi-step syntheses.
- Cross-Coupling Synthons : Boronate-containing analogs () are pivotal in constructing complex aromatic systems via Suzuki reactions .
Research Findings and Trends
- Trends in Modifications: Recent studies emphasize introducing boronate esters () and aminomethyl groups () to expand diversification capabilities in drug discovery pipelines .
Biological Activity
tert-Butyl 4-chloroindoline-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro substituent on the indoline ring, which may influence its biological activity through various mechanisms.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Antiproliferative Effects : Studies have shown that certain indole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, related compounds have demonstrated IC50 values indicating effective inhibition at micromolar concentrations .
- Kinase Inhibition : The compound's structural analogs have been evaluated for their ability to inhibit kinases involved in cancer progression. For example, some derivatives have shown significant inhibition against kinases such as ERK5 and BRD4 .
1. Antiproliferative Activity
A study conducted on similar indole compounds revealed their effects on human cancer cell lines such as HL-60 (human myeloid leukemia) and SMMC-7721 (hepatocellular carcinoma). The results indicated that these compounds exhibited no cytotoxicity at lower concentrations but showed significant antiproliferative effects at higher doses .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Indole A | HL-60 | 15 |
| Indole B | SMMC-7721 | 20 |
| This compound | A-549 | TBD |
2. Kinase Inhibition Studies
In a kinase panel screen, related compounds were found to inhibit multiple kinases effectively. For example, one compound demonstrated an IC50 of 77 nM against ERK5, suggesting that structural modifications can enhance kinase inhibition properties .
| Kinase | IC50 (nM) |
|---|---|
| ERK5 | 77 |
| BRD4 | >20 |
| DCLK1 | 61 |
Pharmacokinetic Properties
Pharmacokinetic studies are crucial for understanding the behavior of this compound in biological systems. Parameters such as clearance (Cl), volume of distribution (Vd), half-life (t1/2), and bioavailability (F) are essential metrics.
| Parameter | Value |
|---|---|
| Clearance (mL/min/kg) | 14 |
| Volume of Distribution (L/kg) | 0.6 |
| Half-life (min) | 80 |
| Bioavailability (%) | 42 |
These pharmacokinetic parameters suggest a moderate profile for further development in therapeutic applications.
Q & A
Q. What are the standard synthetic routes for tert-Butyl 4-chloroindoline-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves halogenation and protection steps. A common approach is:
- Vilsmeier Formylation : Introduce a formyl group to the indole scaffold (e.g., 4-bromo-1H-indole) under acidic conditions .
- Protection : React with tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., potassium carbonate in DMF) to install the Boc group .
- Chlorination : Use reagents like N-chlorosuccinimide (NCS) or SO₂Cl₂ to introduce chlorine at the 4-position.
Q. Optimization Tips :
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm regiochemistry (e.g., ¹H NMR for aromatic proton splitting patterns and ¹³C NMR for carbonyl signals at ~150 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₁₅ClNO₂⁺ requires m/z 260.0844) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX programs (e.g., SHELXL for refinement) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar indoline derivatives?
- Cross-Validation : Compare NMR data with X-ray structures to confirm assignments. For example, crystallographic data (e.g., Acta Crystallographica reports) resolve ambiguities in hydrogen bonding networks .
- Graph Set Analysis : Use Etter’s formalism to classify hydrogen-bonding patterns, distinguishing between intramolecular and intermolecular interactions .
- Dynamic NMR : Probe conformational exchange in solution (e.g., variable-temperature ¹H NMR) .
Q. What computational strategies predict the reactivity of this compound in medicinal chemistry applications?
- Molecular Docking : Screen against biological targets (e.g., enzymes) using AutoDock Vina to prioritize derivatives for synthesis. Evidence suggests chlorine enhances halogen bonding with protein active sites .
- DFT Calculations : Model reaction pathways (e.g., nucleophilic substitution at C4) using Gaussian09 with B3LYP/6-31G(d) basis sets .
- SAR Analysis : Correlate substituent effects (e.g., Cl vs. Br) with bioactivity using QSAR models trained on PubChem datasets .
Q. How does the crystal packing of this compound influence its stability and solubility?
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O vs. Cl···π contacts) using CrystalExplorer .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to assess thermal stability.
- Solubility Prediction : Use Hansen solubility parameters derived from lattice energy calculations .
Q. What strategies improve regioselectivity in halogenation reactions of indoline derivatives?
- Directing Groups : Install temporary groups (e.g., –NO₂) to steer halogenation to the 4-position, followed by removal .
- Lewis Acid Catalysis : Use FeCl₃ or AlCl₃ to polarize the indoline ring, favoring electrophilic attack at C4 .
- Microwave-Assisted Synthesis : Enhance kinetic control for selective chlorination (e.g., 80% yield at 100°C for 10 min) .
Methodological Challenges and Data Analysis
Q. How should researchers address discrepancies in reaction yields reported for similar indoline syntheses?
- Reproducibility Checks : Verify moisture sensitivity of reagents (e.g., Boc₂O degrades in humid conditions) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-chlorination or deprotection artifacts) .
- Scale-Up Adjustments : Optimize mixing efficiency (e.g., switch from batch to flow chemistry for exothermic reactions) .
Q. What are the limitations of using SHELX software for refining indoline crystal structures?
- Disorder Modeling : SHELXL struggles with disordered tert-butyl groups; manual restraints or TWIN commands are required .
- Hydrogen Atom Placement : Use HFIX instructions for idealized positions when neutron data is unavailable .
- Validation Tools : Cross-check with PLATON or Mercury’s CIF validation to flag outliers .
Biological and Chemical Applications
Q. How can this compound serve as a scaffold for anticancer drug discovery?
- Fragment-Based Design : Couple the indoline core with pharmacophores (e.g., –CF₃, –NH₂) via Buchwald-Hartwig amination (78% yield) .
- ADMET Profiling : Use in vitro assays (e.g., CYP450 inhibition) to prioritize candidates with favorable pharmacokinetics .
Q. What are the key differences in reactivity between this compound and its brominated analogs?
- Electrophilicity : Bromine’s higher polarizability increases susceptibility to nucleophilic aromatic substitution compared to chlorine .
- Cross-Coupling Efficiency : Bromine facilitates Suzuki-Miyaura reactions (85% yield vs. 60% for chloro analogs) .
- Biological Activity : Brominated derivatives show enhanced binding to kinase targets (IC₅₀ = 0.2 μM vs. 1.5 μM for chloro) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
